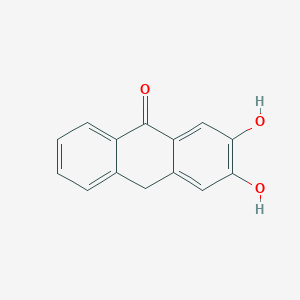![molecular formula C19H13N3O B14479356 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 69932-56-5](/img/structure/B14479356.png)
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with phenyl groups at positions 5 and 7. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 6-aminouracil with α,β-unsaturated ketones. For example, 6-amino-1,3-dimethyluracil can be reacted with Mannich bases under nitrogen atmosphere to form pyridopyrimidines via intermediate formation . Another method involves the reaction of 4-benzylamino derivatives with dimethylformamide and dimethylacetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyridopyrimidine ring .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
相似化合物的比较
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrido[4,3-d]pyrimidines: Another class of pyridopyrimidines with different ring fusion patterns.
Uniqueness
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and biological activities. Its ability to selectively inhibit tyrosine kinases sets it apart from other pyridopyrimidines, making it a promising candidate for therapeutic development .
属性
CAS 编号 |
69932-56-5 |
|---|---|
分子式 |
C19H13N3O |
分子量 |
299.3 g/mol |
IUPAC 名称 |
5,7-diphenyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)22-18(17)20-12-21-19/h1-12H,(H,20,21,22,23) |
InChI 键 |
QKGIJLPRSRJELO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC=N3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
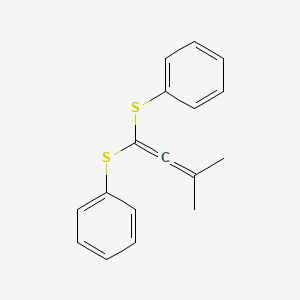
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
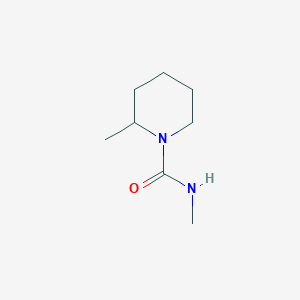
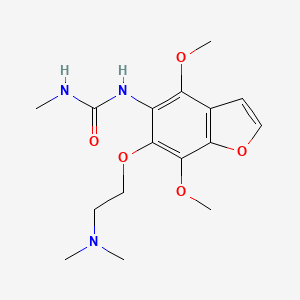
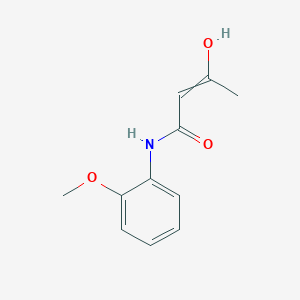
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
